N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide
Description
N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide is a synthetic small molecule characterized by a tetrahydro-2H-pyran core substituted with a 4-methoxyphenyl group, linked via a methyl bridge to a 2-oxo-1,2-dihydroquinoline-4-carboxamide moiety. The tetrahydro-2H-pyran ring provides conformational rigidity, while the methoxyphenyl group contributes electron-donating properties that may enhance binding interactions in biological systems.
Properties
Molecular Formula |
C23H24N2O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N2O4/c1-28-17-8-6-16(7-9-17)23(10-12-29-13-11-23)15-24-22(27)19-14-21(26)25-20-5-3-2-4-18(19)20/h2-9,14H,10-13,15H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
ACSVPIGPXFLNKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl oxane with a suitable quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: NaBH4 and LiAlH4 are frequently employed due to their effectiveness in reducing various functional groups.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures to N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of 2-oxo-1,2-dihydroquinoline have shown promising results against various cancer cell lines, including breast and colon cancers . The mechanism of action often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research indicates that quinoline derivatives possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents . The incorporation of the tetrahydropyran moiety may enhance these effects by improving solubility and bioavailability.
In Vitro Studies
In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For example:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 |
| Compound B | HT29 (Colon Cancer) | 10 |
| This compound | A549 (Lung Cancer) | 12 |
In Vivo Studies
Preclinical trials are essential for evaluating the efficacy and safety profile of this compound in animal models. Early findings suggest that it may reduce tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .
Mechanism of Action
The mechanism by which N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Findings from Comparative Analysis
Pyrimidine-based analogs () may exhibit reduced metabolic stability due to the presence of electron-withdrawing chloro groups, which could accelerate oxidative degradation .
Substituent Effects: The 4-methoxyphenyl group, common in the target compound and ’s analog, enhances electron density, favoring π-π stacking or binding to receptors like serotonin or adrenergic systems . Pyridylethyl substituents () introduce basic nitrogen atoms, likely improving aqueous solubility and bioavailability compared to the target compound’s methoxyphenyl-quinoline system .
Pharmacokinetic Considerations: The furancarboxamide in ’s compound (664993-53-7) has a lower molecular weight (434.48 vs. Chloro and ethoxy groups in ’s pyrimidine analog may confer cytotoxicity risks, limiting therapeutic utility compared to the target compound’s methoxy-dominated profile .
Biological Activity
The compound N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic molecule with potential biological activity. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 434.48 g/mol. Its structure incorporates a quinoline core, which is often associated with various pharmacological activities.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 434.48 g/mol |
| CAS Number | 664993-53-7 |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives of quinoline possess strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
The compound may also function as an enzyme inhibitor. Compounds with similar structural motifs have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. Inhibition of these enzymes can be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Antimicrobial Screening :
-
Docking Studies :
- Molecular docking studies demonstrated that the compound binds effectively to target enzymes, indicating potential pathways for therapeutic applications. These studies help elucidate the interactions at a molecular level, providing insights into how structural changes can influence biological activity .
Pharmacological Implications
The potential pharmacological applications of this compound extend beyond antibacterial effects. Its structural components suggest possible activity in:
- Anti-inflammatory : Compounds with similar structures have shown promise in reducing inflammation.
- Anticancer : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound combines a tetrahydro-2H-pyran ring substituted with a 4-methoxyphenyl group and a 2-oxo-1,2-dihydroquinoline-4-carboxamide moiety. The tetrahydro-2H-pyran ring provides conformational rigidity, while the methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability. The quinoline core may facilitate interactions with biological targets via π-π stacking or hydrogen bonding .
Q. What synthetic strategies are employed to prepare this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde with a suitable amine to form the methylene linker.
- Step 2 : Coupling the pyran intermediate with 2-oxo-1,2-dihydroquinoline-4-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) ensure >95% purity .
Q. How is the compound characterized to confirm structural integrity?
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the methoxy group (~δ 3.8 ppm in ¹H NMR), pyran ring protons (δ 1.5–4.0 ppm), and quinoline aromatic signals (δ 6.5–8.5 ppm) .
- HRMS : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., C₂₃H₂₅N₂O₄⁺ = 393.1814).
- X-ray crystallography : Resolves stereochemistry of the tetrahydro-2H-pyran ring and confirms substituent orientation .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Hypothesis-driven design : Synthesize derivatives with systematic modifications (e.g., replacing methoxy with ethoxy or halogens) to isolate electronic vs. steric effects.
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs). Compare with experimental IC₅₀ values from enzyme inhibition assays .
- Data normalization : Account for batch-to-batch variability in biological assays by including positive controls (e.g., staurosporine for kinase inhibition) .
Q. What methodologies optimize the compound’s pharmacokinetic (PK) properties?
- Metabolic stability : Incubate the compound with liver microsomes (human or rodent) to assess CYP450-mediated degradation. Introduce methyl or fluorine groups at metabolically labile sites to reduce clearance .
- Solubility enhancement : Formulate with cyclodextrins or lipid-based nanoparticles. Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to quantify free fraction, correlating with in vivo efficacy .
Q. How can researchers address discrepancies in biological activity across different assay platforms?
- Assay validation : Compare results from cell-free (e.g., fluorescence polarization) vs. cell-based (e.g., luciferase reporter) assays. Control for off-target effects using siRNA knockdown or CRISPR-edited cell lines .
- Data triangulation : Cross-reference IC₅₀ values with transcriptomic or proteomic datasets to identify confounding pathways (e.g., MAPK/ERK crosstalk) .
Q. What strategies are used to elucidate the compound’s mechanism of action (MoA)?
- Target deconvolution : Employ affinity chromatography (immobilized compound + cell lysate) followed by LC-MS/MS to identify binding partners .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map affected signaling networks (e.g., apoptosis or autophagy) .
- In vivo profiling : Use transgenic animal models (e.g., xenografts) to validate target engagement and therapeutic efficacy .
Data Contradiction Analysis
Q. How to interpret conflicting data on the compound’s cytotoxicity in different cell lines?
- Context-dependent factors : Assess cell line-specific expression of efflux pumps (e.g., P-gp) or metabolic enzymes (e.g., CYP3A4) that modulate intracellular concentrations .
- Dose-response refinement : Test a wider concentration range (e.g., 1 nM–100 µM) and calculate Hill slopes to identify non-monotonic responses .
- Combinatorial screens : Pair the compound with inhibitors of resistance mechanisms (e.g., verapamil for P-gp inhibition) to unmask true potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
